N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-4-3-5-10(2)12(9)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVSTAJGVJWDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Microwave-assisted synthesis has also been employed to enhance yield and reduce reaction times .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives often utilize multicomponent reactions under microwave irradiation. This approach is preferred due to its efficiency, environmental safety, and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like halogens .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazolopyrimidine derivatives .
Scientific Research Applications
Case Studies
- In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The most effective derivatives were shown to have IC50 values in the low micromolar range.
- A recent study highlighted its effectiveness against resistant cancer strains, suggesting its potential as a lead compound for developing new anticancer therapies .
N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been studied for its antimicrobial properties:
- Bacterial and Fungal Inhibition : Preliminary research indicates that this compound possesses antibacterial and antifungal activities. The thiazole moiety enhances its ability to disrupt microbial cell walls and membranes .
Case Studies
- In vitro assays demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria and fungi. For example, it was found to be particularly effective against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
- Further investigations into its mechanism revealed that it induces oxidative stress in microbial cells, leading to cell death through apoptosis-like processes .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound’s structural similarity to purine allows it to effectively bind to biological targets, disrupting cellular processes and leading to its biological effects . The active methylene group in the thiazolopyrimidine ring is highly reactive towards electrophilic reagents, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Data Table: Key Comparative Features
Biological Activity
N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a range of biological effects due to its unique chemical structure, which allows for various interactions with biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O2S |
| Molecular Weight | 284.32 g/mol |
| LogP | 2.4631 |
| Polar Surface Area | 64.721 Ų |
This structure features a thiazole ring fused with a pyrimidine, contributing to its biological activity through mechanisms such as enzyme inhibition and receptor interaction.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. In vitro assays indicated a significant decrease in cell viability, with results showing a reduction of approximately 39.8% in Caco-2 cells compared to untreated controls (p < 0.001) .
Mechanism of Action:
The compound acts primarily through the inhibition of Topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Molecular docking studies suggest that this compound fits well into the active site of Topo II, indicating a strong potential for therapeutic application against various cancers .
Antimicrobial Activity
In addition to its anticancer effects, this thiazolopyrimidine derivative exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial efficacy.
Case Studies
-
Case Study on Anticancer Efficacy:
A study conducted on A549 cells demonstrated that treatment with this compound resulted in significant cell cycle disruption and apoptosis. The IC50 values indicated potent activity compared to standard chemotherapeutic agents . -
Case Study on Antimicrobial Properties:
In vitro testing showed that this compound displayed broad-spectrum activity against several drug-resistant strains of bacteria. The results suggested that it could serve as a promising candidate for developing new antimicrobial therapies targeting resistant pathogens .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic: What are the standard synthetic routes for N-(2,6-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving:
- Precursors : Ethyl acetoacetate, 1,3-thiazole-2-amine, and aromatic aldehydes (e.g., 2,6-dimethylbenzaldehyde).
- Conditions : Reflux in glacial acetic acid or acetic anhydride with sodium acetate as a catalyst for 8–10 hours .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures yields single crystals suitable for structural analysis .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR/IR : Confirm functional groups (e.g., carbonyl, amide) and aromatic substitution patterns .
- X-ray diffraction : Resolves 3D structure, including dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and puckering of the pyrimidine ring .
- SHELX refinement : Used for crystallographic data processing, enabling hydrogen-bonding network analysis (e.g., C–H···O interactions) .
Advanced: How can researchers optimize reaction yields for derivatives with varying substituents?
Methodological Answer:
- Catalyst screening : Transition metals (e.g., Pd/Cu) improve cyclization efficiency in multi-step syntheses .
- Solvent effects : Polar aprotic solvents (DMF, toluene) enhance nucleophilic substitution reactions .
- Automated platforms : Continuous flow reactors reduce energy consumption and improve scalability for analogs with bulky substituents .
Advanced: How to address discrepancies in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-methoxyphenyl) on enzyme inhibition or cytotoxicity .
- Dose-response assays : Quantify IC50 values under standardized conditions to isolate confounding factors like solubility .
- Molecular docking : Predict binding affinities to targets (e.g., EGFR tyrosine kinase) and validate via kinetic assays .
Advanced: What strategies resolve challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent optimization : Slow evaporation of ethyl acetate/ethanol (3:2) minimizes disorder and improves crystal quality .
- Temperature control : Crystallization at 296 K stabilizes hydrogen-bonded chains along the c-axis .
- Data refinement : Use SHELXL for high-resolution twinned data, ensuring accurate thermal parameter modeling .
Advanced: How to analyze the electronic effects of substituents on the compound’s reactivity?
Methodological Answer:
- DFT calculations : Model electron density distribution to predict sites for oxidation (e.g., sulfur in thiazole) or nucleophilic attack .
- Cyclic voltammetry : Measure redox potentials to correlate substituent electronic profiles (e.g., nitro groups) with stability .
- Hammett plots : Quantify substituent effects on reaction rates (e.g., SNAr at the carboxamide group) .
Advanced: What are the best practices for validating enzyme inhibition mechanisms?
Methodological Answer:
- Competitive binding assays : Use fluorescent probes (e.g., ATP analogs) to confirm target engagement .
- Kinetic isotope effects : Differentiate between covalent and non-covalent inhibition mechanisms .
- Crystallographic snapshots : Time-resolved X-ray structures capture intermediate binding states .
Basic: What functional group transformations are feasible for this compound?
Methodological Answer:
- Oxidation : KMnO4 converts thiazole sulfur to sulfoxide/sulfone derivatives .
- Reduction : NaBH4 selectively reduces carbonyl groups without affecting aromatic rings .
- Nucleophilic substitution : Amines or thiols displace halides (e.g., Cl in 3-chloro analogs) under basic conditions .
Advanced: How to design analogs with improved pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl, methoxy) to enhance solubility .
- Prodrug strategies : Mask carboxamide as esters for improved membrane permeability .
- Metabolic stability assays : Liver microsome studies identify labile sites for structural modification .
Advanced: How to resolve conflicting crystallographic data on hydrogen-bonding patterns?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
